tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-10(17)8-11(18)15-14/h10,17H,4-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNDEFTKMWYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate with sodium hydride in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at room temperature. This is followed by the addition of 1-chloromethylnaphthalene and tetrabutylammonium iodide, with the reaction mixture being stirred at 45°C for 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler spiro compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may serve as a precursor for developing drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic diazaspiro compounds arises from variations in substituent positions, heteroatom composition, and protecting groups. Below is a detailed comparison:
Structural Variations and Key Features
Physicochemical and Functional Differences
- Polarity and Solubility : The target compound’s hydroxyl group enhances aqueous solubility compared to ether (4-oxa, ) or methylated analogs ().
- Reactivity : The 2-oxo group in the target compound and may participate in nucleophilic reactions, while methyl or benzyl substituents (e.g., ) introduce steric hindrance.
- Biological Interactions : Hydroxyl and ketone groups in the target compound facilitate interactions with enzymes or receptors, whereas lipophilic groups (e.g., tert-butyl in ) improve membrane permeability.
Biological Activity
tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, also known as 1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-2-oxo-, 1,1-dimethylethyl ester (CAS No. 2177264-75-2), is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₂₄N₂O₄
- Molecular Weight : 284.35 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It modulates enzyme activity through binding, influencing metabolic pathways.
- Receptors : The compound may interact with neurotransmitter receptors such as GABA receptors, which are crucial in mediating neuronal excitability and synaptic transmission.
Therapeutic Applications
Research indicates that derivatives of diazaspiro compounds exhibit potential in treating several conditions:
- Obesity : Compounds in this class have shown promise in weight management by modulating appetite and energy expenditure.
- Pain Management : Analgesic properties have been noted, particularly in the context of chronic pain syndromes.
- Psychiatric Disorders : There is evidence suggesting efficacy in managing disorders such as anxiety and depression through modulation of neurotransmitter systems.
Study 1: GABAAR Antagonism
A study highlighted the role of diazaspiro compounds as GABAAR antagonists. These compounds demonstrated significant effects on T cell proliferation and inflammation responses in murine models, indicating their potential in immunomodulation .
Study 2: Obesity Treatment
Research focused on the impact of spirocyclic compounds on metabolic pathways revealed their ability to influence weight loss mechanisms through appetite suppression and increased metabolic rates .
Data Table: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Starting Materials : tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate.
- Reagents : Sodium hydride in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
- Conditions : The reaction is carried out at room temperature followed by heating at 45°C for optimal yields .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with a spirocyclic intermediate (e.g., tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate). React with hydroxylating agents like oxone or H₂O₂ in a polar solvent (e.g., THF) at 0–25°C to introduce the 4-hydroxy group .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor reaction progress using TLC or HPLC .
- Optimization : Adjust temperature to minimize side reactions (e.g., over-oxidation). Solvent polarity affects yield; THF outperforms DCM due to better solubility of intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Key Techniques :
- NMR : ¹H/¹³C NMR confirms the spirocyclic scaffold (e.g., δ 1.4 ppm for tert-butyl, δ 4.2–5.0 ppm for hydroxyl/oxo groups) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 311.18 for C₁₅H₂₆N₂O₄) .
- IR : Detects carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .
Q. What are the stability profiles and recommended storage conditions?
- Stability : The compound is hygroscopic; the 4-hydroxy group may oxidize under ambient conditions. Degradation products include 4-oxo derivatives .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Use desiccants (silica gel) to prevent hydrolysis .
Q. What preliminary assays evaluate its biological activity?
- In vitro : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or FRET assays. IC₅₀ values <10 μM suggest pharmacophore potential .
- Cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivatization of the spirocyclic core?
- Strategy :
- Modify substituents : Replace the 4-hydroxy group with methyl or fluoro to assess steric/electronic effects on target binding .
- Scaffold hopping : Compare diazaspiro[5.5]undecane analogs (e.g., 1-oxa-4,9-diaza variants) to determine ring size impact on potency .
Q. What advanced analytical methods resolve conflicting spectral data (e.g., overlapping NMR signals)?
- Solutions :
- 2D NMR : HSQC and HMBC distinguish adjacent protons (e.g., 4-hydroxy vs. 2-oxo groups) .
- X-ray crystallography : Resolves absolute configuration; spirocyclic systems often exhibit chair-boat conformations .
- Dynamic HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiopurity if asymmetric synthesis is attempted .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ across studies) be reconciled?
- Troubleshooting :
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ionic strength, and ATP concentrations in kinase assays .
- Compound purity : HPLC-MS quantifies impurities (>98% purity required for reproducible results) .
- Cell line variability : Validate target expression (via Western blot) before testing .
Q. What computational tools predict metabolic pathways and toxicity?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
